molecular formula C10H12BrNO B15237342 (R)-7-Bromo-6-methylchroman-4-amine

(R)-7-Bromo-6-methylchroman-4-amine

Cat. No.: B15237342
M. Wt: 242.11 g/mol
InChI Key: RETWUVBPVBBQRG-SECBINFHSA-N
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Description

®-7-Bromo-6-methylchroman-4-amine is a chemical compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and a methyl group at the 6th position, along with an amine group at the 4th position, gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Bromo-6-methylchroman-4-amine typically involves several steps:

    Methylation: The methyl group at the 6th position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of ®-7-Bromo-6-methylchroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-7-Bromo-6-methylchroman-4-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

®-7-Bromo-6-methylchroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ®-7-Bromo-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-6-methylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine group.

    6-Methylchroman-4-amine: Lacks the bromine atom at the 7th position.

    7-Bromo-4-aminocoumarin: Contains a coumarin ring instead of a chroman ring.

Uniqueness

®-7-Bromo-6-methylchroman-4-amine is unique due to the specific combination of functional groups and their positions on the chroman ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(4R)-7-bromo-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

RETWUVBPVBBQRG-SECBINFHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1Br)OCC[C@H]2N

Canonical SMILES

CC1=CC2=C(C=C1Br)OCCC2N

Origin of Product

United States

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